molecular formula C17H20N6O3 B14941858 4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

Cat. No.: B14941858
M. Wt: 356.4 g/mol
InChI Key: AXSGQIGZSXHXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core substituted with a triazole ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a click reaction between an azide and an alkyne. The trimethoxyphenyl group is introduced via electrophilic aromatic substitution, and the pyrimidine core is constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific enzymes and proteins.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the triazole and pyrimidine cores contribute to the compound’s overall stability and specificity. This compound can inhibit enzymes like tubulin and heat shock protein 90, leading to disrupted cellular processes and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of genital warts and has a similar trimethoxyphenyl group.

    Trimetrexate: A dihydrofolate reductase inhibitor with a related structure.

Uniqueness

4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is unique due to its combination of a triazole ring, a pyrimidine core, and a trimethoxyphenyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H20N6O3/c1-9-6-10(2)19-16(18-9)21-17-20-15(22-23-17)11-7-12(24-3)14(26-5)13(8-11)25-4/h6-8H,1-5H3,(H2,18,19,20,21,22,23)

InChI Key

AXSGQIGZSXHXPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.